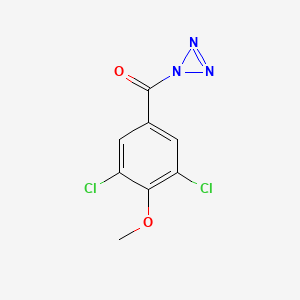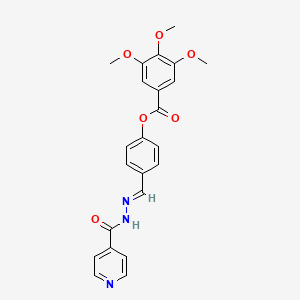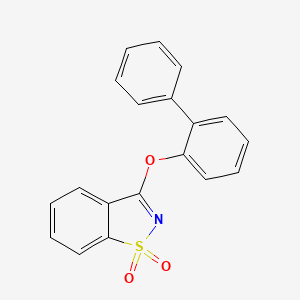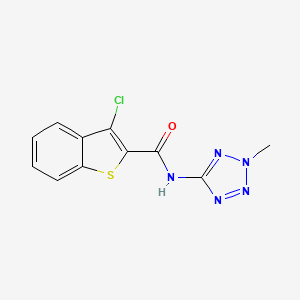
1-(3,5-dichloro-4-methoxybenzoyl)-1H-triazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichloro-4-methoxybenzoyl)-1H-triazirene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DCMTB and is used in various biochemical and physiological studies. The purpose of
科学的研究の応用
DCMTB is commonly used in scientific research as a photoaffinity label. This means that it is used to label specific proteins or molecules in a biological system, allowing for their identification and characterization. DCMTB is also used in studies of protein-protein interactions, as it can be used to crosslink proteins and identify interacting partners.
作用機序
DCMTB is a photoactivatable compound, meaning that it can be activated by light of a specific wavelength. When DCMTB is exposed to light, it forms a highly reactive intermediate that can react with nearby molecules. This reactivity is what allows DCMTB to be used as a photoaffinity label.
Biochemical and Physiological Effects:
DCMTB has been shown to have a variety of biochemical and physiological effects. In studies of protein-protein interactions, DCMTB has been used to identify specific binding sites on proteins and to characterize the strength of these interactions. DCMTB has also been used in studies of ion channels, where it has been shown to affect channel activity and gating.
実験室実験の利点と制限
One of the main advantages of using DCMTB in lab experiments is its specificity. Because it can be activated by light of a specific wavelength, it can be used to label specific proteins or molecules in a biological system. However, one limitation of using DCMTB is that it requires specialized equipment and expertise to use effectively. Additionally, DCMTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCMTB. One area of interest is in the development of new photoaffinity labels that can be activated by different wavelengths of light. This would allow for the simultaneous labeling of multiple proteins or molecules in a biological system. Another area of interest is in the development of new methods for delivering DCMTB to specific tissues or cells in vivo. This would allow for the study of protein-protein interactions and ion channel activity in living organisms. Finally, there is interest in using DCMTB in the development of new therapeutics for diseases such as cancer and Alzheimer's disease.
合成法
DCMTB is synthesized using a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using hydrogen gas and a palladium catalyst to form DCMTB.
特性
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(triazirin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7-5(9)2-4(3-6(7)10)8(14)13-11-12-13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFOLVYYGLEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)







![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)

